molecular formula C17H12N4O5S B11536436 N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B11536436
M. Wt: 384.4 g/mol
InChI Key: SWVVZLSYMMNFFV-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and nitrobenzamide groups, which are often involved in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the acylation of substituted aniline with thiazole derivatives. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using less hazardous reagents, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the nitro groups to amines, typically using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could lead to the formation of carboxylic acids or other oxidized derivatives .

Scientific Research Applications

N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt cellular processes, making the compound useful in cancer research and other therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
  • N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
  • N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Uniqueness

What sets N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both nitro and methyl groups on the aromatic rings can enhance its ability to interact with biological targets, making it a compound of interest in medicinal chemistry .

Properties

Molecular Formula

C17H12N4O5S

Molecular Weight

384.4 g/mol

IUPAC Name

N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C17H12N4O5S/c1-10-5-6-11(8-15(10)21(25)26)14-9-27-17(18-14)19-16(22)12-3-2-4-13(7-12)20(23)24/h2-9H,1H3,(H,18,19,22)

InChI Key

SWVVZLSYMMNFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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